Scientific Field: Material Science, Adhesion and Adhesives
Summary of the Application: 7-Octenyltrimethoxysilane (7-OTMS) is used as a model coupling molecule to study the adhesion promotion of a silicone elastomer on an Al 2024 alloy.
Methods of Application or Experimental Procedures: Ultra-thin layers of 7-OTMS and of 7-OTMS mixed with n-octyltrimethoxysilane (n-OTMS) have been prepared as adhesion primers for silicone coatings on mechanically polished AA2024 aluminum alloy.
Results or Outcomes: Qualitative peel tests (ASTM D3359) and scanning electron microscopy (SEM) point to the beneficial effect of the 7-OTMS layer to the adhesion whereas mixed layers show comparatively poor adhesion.
Scientific Field: Material Science, Nanotechnology
Summary of the Application: 7-Octenyltrimethoxysilane is used for the surface modification of multiwalled carbon nanotubes (MWNTs) to improve their dispersion in Sylgard®184 silicone.
Methods of Application or Experimental Procedures: Surface modification of the MWNTs has been carried out by silanization with 7-octenyltrichlorosilane (7OTCS) and n-octyltrichlorosilane (nOTCS).
Results or Outcomes: At loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50%.
7-Octenyltrimethoxysilane is a chemical compound with the molecular formula C₁₁H₂₄O₃Si and a molecular weight of 232.39 g/mol. Its IUPAC name is trimethoxy(oct-7-enyl)silane, and it is identified by the CAS number 52217-57-9. This compound features a silane group that is functionalized with a long-chain carbon alkene, making it useful in various chemical applications, particularly in surface modification and adhesion promotion .
OTMS acts as a coupling agent by creating a bridge between organic and inorganic materials. The methoxy groups hydrolyze in the presence of moisture, forming silanol groups. These silanol groups can then react with hydroxyl groups present on the inorganic surface, forming siloxane bonds (Si-O-Si) []. This covalent linkage creates a strong and durable bond between the two materials. Additionally, the organic moiety of OTMS allows for compatibility with organic polymers or resins [].
OTMS is classified as a mild irritant []. It can cause skin and eye irritation upon contact. Inhalation may irritate the respiratory system.
7-Octenyltrimethoxysilane undergoes hydrolysis in the presence of water, leading to the formation of silanol groups. These silanol groups can further react with hydroxyl groups on surfaces, such as metals or oxides, facilitating strong adhesion. The vinyl group present in the molecule can also participate in polymerization reactions, allowing for cross-linking with other reactive species .
Several methods exist for synthesizing 7-octenyltrimethoxysilane:
Each method has its advantages regarding yield and purity, depending on the specific requirements of the application .
7-Octenyltrimethoxysilane finds utility across several fields:
Interaction studies involving 7-octenyltrimethoxysilane focus on its bonding capabilities with various substrates. Research indicates that when applied to aluminum alloys, the compound forms strong chemical bonds through its silanol groups, promoting adhesion significantly compared to non-functionalized surfaces. This property is particularly valuable in aerospace and automotive industries where material integrity is crucial .
Several compounds share structural similarities with 7-octenyltrimethoxysilane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octyltrimethoxysilane | C₉H₂₁O₃Si | Lacks double bond; primarily used for surface treatment. |
Vinyltrimethoxysilane | C₈H₁₈O₃Si | Contains a vinyl group but shorter carbon chain; used in polymerization. |
Allyltrimethoxysilane | C₈H₁₈O₃Si | Features an allyl group; utilized in similar applications but with different reactivity profiles. |
7-Octenyltrimethoxysilane's distinct feature is its longer carbon chain coupled with a double bond, which enhances its reactivity and utility in forming stable bonds with various substrates compared to its shorter-chain counterparts .
Irritant